5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C4H4BrF3N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of bromine and trifluoroethyl groups in its structure imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the bromination of 1H-1,2,4-triazole followed by the introduction of the trifluoroethyl group. The process is optimized to achieve high yields and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The triazole ring can be reduced under specific conditions to yield partially or fully reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include triazole oxides and other oxidized derivatives.
Reduction Reactions: Products include partially or fully reduced triazole derivatives.
Scientific Research Applications
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific combination of bromine and trifluoroethyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a preferred choice for certain research and industrial applications.
Properties
Molecular Formula |
C4H4BrF3N4 |
---|---|
Molecular Weight |
245.00 g/mol |
IUPAC Name |
5-bromo-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H4BrF3N4/c5-2-10-3(9)11-12(2)1-4(6,7)8/h1H2,(H2,9,11) |
InChI Key |
FKWDMSUSGRNKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)N1C(=NC(=N1)N)Br |
Origin of Product |
United States |
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